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Compound of Interest

Compound Name: palladium(II) pivalate

Cat. No.: B176385 Get Quote

CAS Number: 106224-36-6 Molecular Formula: C₁₀H₁₈O₄Pd Molecular Weight: 308.67 g/mol

Introduction: The Emergence of a Superior Catalyst
Palladium(II) pivalate has emerged as a important catalyst in modern organic synthesis,

particularly in the realm of C-H bond activation and cross-coupling reactions.[1] Its rise to

prominence is a direct result of the continuous pursuit of more efficient, selective, and robust

catalytic systems. While palladium(II) acetate has long been a workhorse in the field, the

unique structural and electronic properties imparted by the pivalate ligands have positioned

palladium(II) pivalate as a superior alternative for a range of challenging transformations.[1]

This technical guide provides an in-depth analysis of palladium(II) pivalate, from its

fundamental properties and synthesis to its diverse applications and mechanistic intricacies,

offering researchers, scientists, and drug development professionals a comprehensive

resource to harness its full potential.

Physicochemical Properties and Structural
Elucidation
Palladium(II) pivalate is an orange-red crystalline powder that exhibits enhanced solubility in

non-polar organic solvents such as toluene and dichloroethane compared to palladium(II)

acetate.[1][2] This property is particularly advantageous for reactions conducted in such media.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b176385?utm_src=pdf-interest
https://www.benchchem.com/product/b176385?utm_src=pdf-body
https://www.benchchem.com/product/b176385
https://www.benchchem.com/product/b176385?utm_src=pdf-body
https://www.benchchem.com/product/b176385
https://www.benchchem.com/product/b176385?utm_src=pdf-body
https://www.benchchem.com/product/b176385?utm_src=pdf-body
https://www.benchchem.com/product/b176385
https://www.nbinno.com/article/refining-catalysts/palladium-ii-pivalate-versatile-catalyst-chemical-innovations-db
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 106224-36-6 [1]

Molecular Formula C₁₀H₁₈O₄Pd [3]

Molecular Weight 308.67 g/mol [3]

Appearance Orange-red crystalline powder [2]

Melting Point 230-232 °C

Solubility

Soluble in ethyl acetate,

methanol, chloroform,

tetrahydrofuran, and 1,4-

dioxane. Insoluble in water.

[4]

The core of palladium(II) pivalate's unique reactivity lies in the nature of its pivalate

(trimethylacetate) ligands. The bulky tert-butyl groups create a sterically hindered environment

around the palladium center, which can significantly influence the regioselectivity and

stereoselectivity of catalytic reactions.[1] Furthermore, the electron-donating nature of the alkyl

groups in the pivalate ligand modulates the electronic properties of the palladium center,

thereby affecting its reactivity.[1]

Below is a representation of the chemical structure of Palladium(II) pivalate.

Caption: Structure of Palladium(II) pivalate.

Synthesis of Palladium(II) Pivalate
The most common and straightforward method for synthesizing palladium(II) pivalate is

through a ligand exchange reaction starting from palladium(II) acetate.[1] This process involves

the reaction of palladium(II) acetate with pivalic acid, typically by refluxing in a solution of pivalic

acid under an inert atmosphere to prevent side reactions. The pivalate groups displace the

acetate groups on the palladium center. The resulting product is then purified, often by

recrystallization.[1]
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Experimental Protocol: Synthesis from Palladium(II)
Acetate
Materials:

Palladium(II) acetate (Pd(OAc)₂)

Pivalic acid (PivOH)

Toluene (anhydrous)

Hexane (anhydrous)

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add

palladium(II) acetate (1.0 eq).

Add an excess of pivalic acid (10-20 eq) to the flask.

Add anhydrous toluene to dissolve the reactants.

Under an inert atmosphere (e.g., argon or nitrogen), heat the mixture to reflux (approximately

110 °C) and stir vigorously.

Monitor the reaction by TLC or other suitable analytical techniques until all the palladium(II)

acetate has been consumed.

Allow the reaction mixture to cool to room temperature.

Remove the solvent and excess pivalic acid under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system, such

as toluene/hexane, to yield palladium(II) pivalate as an orange-red crystalline solid.

Catalytic Applications
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Palladium(II) pivalate has demonstrated exceptional performance in a variety of catalytic

transformations, most notably in C-H activation and cross-coupling reactions.

C-H Bond Activation
The rise of palladium(II) pivalate is closely linked to the advancements in C-H activation

chemistry.[1] The pivalate ligand plays a crucial role in the widely accepted Concerted

Metalation-Deprotonation (CMD) mechanism. In this pathway, the pivalate anion acts as an

internal base, facilitating the cleavage of the C-H bond.[1] The steric bulk of the pivalate ligand

can also direct the C-H activation to a specific position, enhancing the regioselectivity of the

reaction.

Arene (Ar-H) + Pd(OPiv)₂L₂ [Ar-H---Pd(OPiv)₂L₂]
Coordination Complex

Coordination Transition State
(Concerted Metalation-Deprotonation)

C-H Activation Ar-Pd(OPiv)L₂ + PivOH

Click to download full resolution via product page

Caption: Concerted Metalation-Deprotonation (CMD) pathway.

Experimental Protocol: Palladium-Catalyzed C-H
Arylation of an Unactivated Arene
This protocol is adapted from a procedure for the direct arylation of benzene.[5]

Materials:

Palladium(II) pivalate (Pd(OPiv)₂)

DavePhos (or other suitable phosphine ligand)

Potassium carbonate (K₂CO₃)

Aryl bromide

Benzene (anhydrous)

N,N-Dimethylacetamide (DMA, anhydrous)
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Procedure:

In a glovebox or under an inert atmosphere, add palladium(II) pivalate (2-3 mol%),

DavePhos (2-3 mol%), and potassium carbonate (2.5 equiv) to a Schlenk tube.

Add the aryl bromide (1.0 equiv).

Add anhydrous benzene and anhydrous DMA (typically in a 1.2:1 ratio).

Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 10-15

hours.

After cooling to room temperature, the reaction mixture can be diluted with an organic

solvent (e.g., ethyl acetate) and washed with water.

The organic layer is then dried, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography.

Cross-Coupling Reactions
Palladium(II) pivalate is an effective pre-catalyst for various cross-coupling reactions,

including Suzuki-Miyaura and Heck couplings. The in situ reduction of the Pd(II) species to the

catalytically active Pd(0) is a key step in these catalytic cycles. The pivalate ligand can

influence the rate of this reduction and the stability of the resulting Pd(0) species.
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Reductive
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Ar-X R-B(OH)₂ Base
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Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Aerobic Oxidative Cyclization
Palladium(II) pivalate has been utilized in aerobic oxidative cyclization reactions, where

molecular oxygen serves as the terminal oxidant. These reactions are highly atom-economical

and environmentally friendly. The pivalate ligand can play a role in facilitating the re-oxidation of

the palladium catalyst from Pd(0) to Pd(II).

Experimental Protocol: Aerobic Oxidative Annulation of
Indoles
This protocol is based on a procedure for the aerobic cyclization of indoles.[6]

Materials:

Palladium(II) pivalate (or Pd(OAc)₂)
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Pyridine-based ligand (e.g., ethyl nicotinate)

Indole substrate with a tethered alkene

tert-Amyl alcohol

Acetic acid

Procedure:

To a reaction vessel, add the indole substrate (1.0 equiv), palladium(II) pivalate (10 mol%),

and the pyridine-based ligand (40 mol%).

Add a solvent mixture of tert-amyl alcohol and acetic acid (e.g., 4:1 ratio).

Stir the reaction mixture under an atmosphere of oxygen (1 atm, balloon) at 80 °C.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

The mixture can be diluted with an organic solvent and washed with a saturated aqueous

solution of sodium bicarbonate.

The organic layer is dried, filtered, and concentrated.

The crude product is purified by flash column chromatography.

Advantages Over Palladium(II) Acetate
The superior performance of palladium(II) pivalate in certain applications can be attributed to

several key factors:

Enhanced Solubility: Its improved solubility in non-polar organic solvents allows for higher

effective catalyst concentrations and can lead to improved reaction rates and yields.[1]

Steric Influence: The bulky pivalate ligands can provide greater steric hindrance around the

palladium center, leading to enhanced regioselectivity and stereoselectivity in C-H activation
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and cross-coupling reactions.[1]

Electronic Effects: The electron-donating nature of the pivalate ligands can increase the

electron density at the palladium center, which can influence its reactivity in various catalytic

steps.[1]

Role in C-H Activation: The pivalate anion is a more effective proton acceptor in the CMD

pathway compared to the acetate anion, which can lower the activation energy for C-H bond

cleavage.

Safety and Handling
Palladium(II) pivalate should be handled in a well-ventilated fume hood. Appropriate personal

protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is an

irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the

Safety Data Sheet (SDS) provided by the supplier.

Conclusion
Palladium(II) pivalate has firmly established itself as a versatile and powerful catalyst in the

synthetic chemist's toolbox. Its unique combination of steric bulk, electronic properties, and

enhanced solubility offers distinct advantages over traditional palladium sources like

palladium(II) acetate, particularly in the challenging and rapidly evolving field of C-H

functionalization. By understanding the fundamental principles outlined in this guide,

researchers can effectively leverage the capabilities of palladium(II) pivalate to develop more

efficient, selective, and innovative synthetic methodologies for the creation of complex

molecules relevant to the pharmaceutical, agrochemical, and materials science industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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